Z-Phe-Phe-Diazomethylketone
Description
Significance of Peptidyl Diazomethylketones in Protease Research
Peptidyl diazomethylketones are a class of irreversible inhibitors that have been instrumental in the study of cysteine proteases. nih.gov Their mechanism of action involves the alkylation of the active site cysteine residue, leading to the inactivation of the enzyme. This specificity allows researchers to probe the function of individual proteases within complex biological systems.
The pioneering work of Shaw and others demonstrated that diazomethyl ketones are effective irreversible inhibitors of papain, a well-known cysteine protease. nih.gov The inhibitory activity of these compounds is dependent on the peptide sequence, which provides selectivity for different proteases. nih.gov For instance, a phenylalanine residue at the P2 position has been shown to be effective for inactivating cathepsin B and cathepsin L. fao.org
Peptidyl diazomethylketones are cell-permeable, which allows for their use in cellular studies to investigate the roles of specific proteases in processes like protein turnover. nih.govfao.org For example, studies using these inhibitors have demonstrated a decrease in protein turnover and residual intracellular proteolytic activity. fao.org
While effective, a limitation of some peptidyl diazomethylketones is their instability under acidic conditions. researchgate.net However, newer developments have led to more chemically stable internal diazo peptides, expanding their utility as chemical probes. researchgate.net
Overview of Z-Phe-Phe-Diazomethylketone as a Research Probe
This compound is a selective inhibitor of cathepsin L. medchemexpress.comabmole.com It has been utilized in various research applications, including the study of enzyme mechanisms and the development of targeted therapies. chemimpex.com Its stability and compatibility with a range of reaction conditions make it a valuable tool for researchers. chemimpex.com
This compound has been shown to inhibit the proteolytic activity of several enzymes, including serine proteases. biosynth.com It has also been used to study the growth of parasites like Leishmania in cell culture. biosynth.com In studies on the embryonic development of Xenopus laevis, this compound was used to inhibit cysteine proteinase activity, helping to identify the roles of different proteases during development. ebi.ac.uk
Furthermore, this compound has been identified as a positive lysosomal modulator. nih.gov Along with the related compound Z-Phe-Ala-diazomethylketone (PADK), it has been shown to enhance lysosomal enzyme levels, which can lead to the protective clearance of protein aggregates implicated in neurodegenerative diseases. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c28-29-18-25(32)23(16-20-10-4-1-5-11-20)30-26(33)24(17-21-12-6-2-7-13-21)31-27(34)35-19-22-14-8-3-9-15-22/h1-15,18,23-24H,16-17,19H2,(H,30,33)(H,31,34)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFSOVRQDDYNAH-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65178-14-5 | |
| Record name | Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065178145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Enzymatic Inhibition Profile and Specificity
Z-Phe-Phe-Diazomethylketone as a Selective Cathepsin Inhibitor
This compound has been identified as a notable inhibitor of cathepsins, a group of proteases crucial in various physiological and pathological processes. Its selectivity profile reveals a preferential interaction with specific cathepsin isoforms.
Inhibition of Cathepsin L
This compound is recognized as a selective inhibitor of cathepsin L. medchemexpress.com This inhibition is a key characteristic of the compound, and it has been utilized in research to differentiate the activity of cathepsin L from other cysteine proteases. ebi.ac.uk For instance, it has been employed to selectively inactivate cathepsin L to study the separate activities of cathepsins B and L. ebi.ac.uk The potent and selective inhibition of cathepsin L by diazomethylketone derivatives has been a subject of significant research, leading to the development of various analogs to probe the enzyme's active site. caymanchem.comnih.gov
Activity Against Other Cathepsin Isoforms (e.g., Cathepsin B)
While potent against cathepsin L, the inhibitory activity of diazomethylketones against other cathepsins, such as cathepsin B, is comparatively weaker. For example, Z-Phe-Ala-diazomethylketone (PADK) is described as a weak inhibitor of cathepsin B, with an IC50 value of 9.4 ± 2.4 μM. nih.gov Despite this weaker direct inhibition, compounds like PADK can indirectly influence the levels and activity of multiple cathepsin isoforms. nih.govplos.org The selectivity of peptidyl diazomethyl ketones for cathepsin L over cathepsin B is a noted feature, with some derivatives showing significant differences in their inactivation constants (kinact) for these enzymes. caymanchem.com
Broad-Spectrum Protease Inhibition by Diazomethylketones
The inhibitory action of diazomethylketones extends beyond the cathepsin family, demonstrating a broader, albeit varied, spectrum of activity against other protease classes.
Serine Protease Interactions
Peptide diazomethyl ketones, traditionally known as specific inhibitors of cysteine proteases, have also been shown to be potent inhibitors of certain microbial serine proteases, such as thermitase and subtilisin Carlsberg. tandfonline.com These inhibitors react irreversibly with the active site histidine of these serine proteases. tandfonline.com The affinity of these enzymes for synthetic inhibitors like Z-Alan-PheCHN2 is influenced by the length of the peptide chain. tandfonline.com This dual inhibitory capability highlights a broader reactivity than initially presumed for this class of compounds.
Thrombotic Thrombocytopenic Related Proteases
Thrombotic thrombocytopenic purpura (TTP) is a rare blood disorder characterized by the formation of microthrombi in small blood vessels. This condition is primarily due to a severe deficiency of the von Willebrand factor (VWF)-cleaving protease, ADAMTS13, a metalloprotease. nih.govnih.gov While the direct interaction of this compound with ADAMTS13 is not extensively documented in the provided context, the broader class of proteases involved in TTP pathophysiology includes serine proteases like thrombin and plasmin, which can cleave VWF in vitro. nih.gov Given that diazomethylketones can inhibit certain serine proteases, there is a potential, though not explicitly stated, for interaction with proteases relevant to TTP.
Calpain Inhibition and Selectivity Considerations
Diazomethyl ketones have also been investigated for their effects on calpains, another family of cysteine proteases. The inhibition of calpain by these compounds is dependent on the specific peptide sequence of the inhibitor. nih.gov For instance, a diazomethyl ketone analog, Z-Leu-Leu-Tyr-CH2N2, demonstrated potency for calpain 1 inhibition that was intermediate between its effects on cathepsin L and cathepsin B. nih.gov However, the rank order of potency for different classes of inhibitors against calpain can differ significantly from that observed for cathepsin B. For a given peptidyl recognition moiety, the order of potency against calpain has been observed to be sulfonium (B1226848) methyl ketones > fluoromethyl ketones, diazomethyl ketones > acyloxymethyl ketones. researchgate.net This highlights the nuanced selectivity of these inhibitors across different cysteine protease families.
Mechanistic Insights into Enzyme Inactivation
Irreversible Covalent Inhibition by the Diazomethylketone Moiety
The defining feature of Z-Phe-Phe-diazomethylketone's inhibitory action is its ability to form a permanent, covalent bond with the target enzyme. mdpi.com This classifies it as an irreversible inhibitor. The diazomethylketone group is the reactive "warhead" of the molecule, responsible for this covalent modification. Unlike reversible inhibitors that bind and dissociate from the enzyme, this compound forms a stable complex that permanently deactivates the enzyme. mdpi.com This irreversible nature is a key characteristic that distinguishes it from other classes of inhibitors.
The reaction with papain, a model cysteine protease, is stoichiometric, indicating that one molecule of the inhibitor inactivates one molecule of the enzyme. nih.gov The inactivation rate of papain by diazomethyl ketones shows a pH dependence where the rate increases as the pH decreases, suggesting that the protonated form of the active site thiol group is involved in the reaction. nih.gov
Formation of Thioester Adducts with Cysteine Proteases (e.g., Cys25)
The inactivation process culminates in the formation of a stable thioester adduct with a crucial cysteine residue in the enzyme's active site, such as Cys25 in cathepsin L. nih.govosti.gov The reaction is initiated by the nucleophilic attack of the thiolate ion of the active site cysteine on the diazomethylketone moiety. This leads to the displacement of the diazo group as nitrogen gas and the formation of a covalent thioester bond between the inhibitor and the enzyme. nih.gov This covalent linkage effectively and irreversibly blocks the catalytic function of the enzyme.
Molecular Interactions within Enzyme Active Sites
The specificity and potency of this compound are not solely dependent on the reactivity of the diazomethylketone group but also on a series of precise interactions between the inhibitor and the enzyme's active site.
The catalytic dyad of cysteine proteases typically consists of a cysteine and a histidine residue (e.g., Cys25 and His163 in cathepsin L). While the cysteine residue is the direct target of covalent modification, the catalytic histidine plays a crucial role in the inactivation process. nih.govosti.gov The histidine residue, in its protonated state, can act as a general acid to facilitate the departure of the leaving group (the diazo group). In some related inhibitor complexes, the catalytic histidine has been observed to form a hydrogen bond with the inhibitor, further stabilizing the bound state. nih.govosti.gov
This compound is designed as a substrate mimic, meaning its structure resembles the natural substrates of the target proteases. nih.govosti.gov The phenylalanine residues of the inhibitor are specifically recognized by the S1 and S2 subsites of the enzyme's active site. mdpi.com These subsites are pockets on the enzyme surface that accommodate the side chains of the amino acid residues of the substrate. The benzyloxycarbonyl (Z) group and the two phenylalanine residues of this compound fit into the S1 and S2 specificity pockets, ensuring a high degree of specificity for enzymes like cathepsin L that preferentially cleave substrates with bulky hydrophobic residues at these positions. ebi.ac.ukmdpi.com This precise fit is crucial for the initial non-covalent binding and proper positioning of the diazomethylketone warhead for the subsequent irreversible reaction.
Differentiation from Reversible Inhibitors
The mechanism of this compound stands in stark contrast to that of reversible inhibitors. Reversible inhibitors, such as some peptide aldehydes, also interact with the active site but do so through non-covalent forces like hydrogen bonds and hydrophobic interactions. nih.govosti.gov For instance, the reversible inhibitor Z-Phe-Tyr(OBut)-COCHO forms a tetrahedral hemithioacetal adduct with the active site cysteine of cathepsin L, a transient interaction that does not lead to permanent inactivation. nih.govosti.gov In contrast, this compound's formation of a stable thioester bond renders the inhibition irreversible, meaning the enzyme's activity cannot be restored by simple dilution or removal of the inhibitor. mdpi.com
| Feature | This compound (Irreversible) | Reversible Inhibitors (e.g., Peptide Aldehydes) |
| Mode of Action | Forms a stable, covalent thioester bond with the active site cysteine. nih.gov | Form transient, non-covalent interactions (e.g., hemithioacetal adduct). nih.gov |
| Enzyme Activity | Permanently lost. mdpi.com | Can be restored upon inhibitor dissociation. |
| Key Chemical Group | Diazomethylketone "warhead". nih.gov | Aldehyde group. nih.gov |
| Example of Interaction | Covalent thioester linkage with Cys25. nih.gov | Reversible hemithioacetal formation with Cys25. nih.gov |
Applications in Biological Systems and Disease Models
Modulation of Lysosomal Proteolysis and Protein Turnover
Z-Phe-Phe-Diazomethylketone acts as a modulator of the lysosomal system, a critical cellular pathway for protein degradation and recycling. Its effects are particularly noted in its influence on cathepsin enzymes and the subsequent impact on cellular protein handling.
This compound is recognized as a positive lysosomal modulator. nih.gov It is a selective inhibitor of cathepsin L. acs.org Research has also indicated that it is a weaker inhibitor of the conversion of single-chain cathepsin B into its two-chain form when compared to its analogue, Z-Phe-Ala-Diazomethylketone (PADK). jneurosci.org Studies have shown that compounds in this class can enhance the levels of lysosomal enzymes, which is a crucial aspect of their modulatory function. nih.gov This enhancement of cathepsin levels is a key mechanism through which these molecules are thought to exert their effects on protein clearance. nih.govnih.gov
Table 1: Research Findings on this compound and Cathepsin Modulation
| Finding | Affected Enzyme(s) | Observed Effect | Source(s) |
|---|---|---|---|
| Selective Inhibition | Cathepsin L | Acts as a selective inhibitor. | acs.org |
| Lysosomal Modulation | General Lysosomal Enzymes | Identified as a positive lysosomal modulator that can enhance enzyme levels. | nih.gov |
| Comparative Inhibition | Cathepsin B | Weaker inhibitor of the conversion of single-chain to two-chain cathepsin B compared to PADK. | jneurosci.org |
By modulating lysosomal proteolysis, this compound has an impact on the accumulation of proteins within cells. Inhibition of cysteine proteinases by diazomethylketone compounds can prevent normal proteolysis within the lysosome, leading to an accumulation of undegraded proteins. nih.gov In studies using rat conceptuses, exposure to this compound resulted in a concentration-dependent accumulation of eosinophilic material, presumed to be undegraded protein, in the vacuoles of the visceral yolk sac epithelium, a finding consistent with the inhibition of lysosomal proteolysis. This suggests that by interfering with specific cathepsins, the compound can alter the cell's capacity to degrade proteins, a mechanism of significant interest in diseases characterized by protein aggregation.
Research in Neurodegenerative Disorders
The modulation of protein clearance pathways by this compound has led to its investigation in the context of neurodegenerative disorders, particularly those involving the aggregation of amyloid-beta (Aβ) peptides.
Research has identified this compound (also referred to as PPDK) as a positive lysosomal modulator that elicits the protective clearance of amyloid-beta 42 (Aβ42) in the brain. It belongs to a class of molecules investigated for their potential to treat protein accumulation pathologies, such as those seen in Alzheimer's disease.
While this compound is known to promote Aβ42 clearance, detailed studies on its specific interactions with early Aβ42 oligomers are often discussed in the context of its closely related analogue, Z-Phe-Ala-Diazomethylketone (PADK). Extensive research on PADK has shown that it directly binds to Aβ42 monomers and small oligomers. This interaction disrupts the formation of early toxic oligomeric states of Aβ. The study of this class of molecules provides a basis for developing therapeutic strategies aimed at reducing the levels of toxic Aβ oligomers.
The broader research into this class of diazomethylketone compounds has demonstrated significant effects on the later stages of Aβ42 aggregation. Specifically, studies using ion mobility-mass spectrometry and electron microscopy on the analogue PADK have shown that it not only inhibits the formation of Aβ42 dodecamers but can also remove pre-formed dodecamers. Furthermore, it has been shown to inhibit the formation of Aβ42 fibrils in solution. nih.gov These findings on a closely related compound highlight the potential mechanisms by which molecules like this compound may contribute to the clearance of Aβ42, from early oligomers to fibrillar aggregates.
Table 2: Research Context of this compound in Aβ42 Aggregation
| Area of Research | Key Findings for the Compound Class (Primarily from PADK studies) | Relevance to this compound | Source(s) |
|---|---|---|---|
| Early Oligomer Interaction | Binds to Aβ42 monomers and small oligomers, disrupting toxic oligomer formation. | Implicated in the same protective clearance pathway of Aβ42. | |
| Dodecamer and Fibril Inhibition | Inhibits the formation of Aβ42 dodecamers and fibrils; can remove pre-formed dodecamers. | Under investigation as part of a class of molecules with neuroprotective potential in models of Alzheimer's disease. | nih.gov |
Interaction with Amyloid-Beta (Aβ42) Aggregation Pathways
Antiparasitic Activity and Mechanisms
This compound has demonstrated notable activity against various parasitic organisms. Its mechanism of action is primarily centered on the inhibition of essential parasitic enzymes, leading to disruptions in cellular processes and morphology.
While extensive research has focused on the inhibitory effects of Z-Phe-Ala-diazomethylketone (Z-Phe-Ala-CHN2) on the cysteine proteinases of Trypanosoma brucei, the causative agent of African trypanosomiasis, information on this compound's direct impact is less specific. nih.govnih.govnih.gov However, it is known that this compound is an irreversible inhibitor of cathepsins B and L. researchgate.net Since T. brucei possesses cathepsin L-like (brucipain) and cathepsin B-like cysteine proteinases that are crucial for its survival, it is plausible that this compound exerts an inhibitory effect on these enzymes. researchgate.netnih.govnih.gov
Studies on the related compound Z-Phe-Ala-CHN2 have shown that it effectively inhibits cysteine proteinase activity in T. brucei, leading to the parasite's death both in vitro and in vivo. nih.govnih.gov This inhibition disrupts the parasite's ability to degrade host proteins, a vital process for its nutrient acquisition. researchgate.netnih.gov In studies on Trichomonas vaginalis, another protozoan parasite, Z-Phe-Phe-CHN2 was found to be a less potent inhibitor of its cysteine proteinases compared to Z-Phe-Ala-CHN2, suggesting that the specific peptide sequence of the inhibitor plays a role in its efficacy against different parasitic enzymes. ebi.ac.uk
The effects of this compound on the cell morphology and division of Trypanosoma brucei have not been specifically detailed in the available literature. However, extensive research on the related inhibitor, Z-Phe-Ala-CHN2, provides significant insights into the likely consequences of cysteine proteinase inhibition in this parasite.
Treatment of T. brucei with Z-Phe-Ala-CHN2 leads to profound alterations in parasite morphology and a halt in cell division. nih.govnih.gov Specifically, the inhibitor induces the appearance of "stumpy-like" forms with noticeably enlarged lysosomes. researchgate.netnih.govnih.gov This morphological change is accompanied by a significant increase in the protein content of the parasite. nih.gov Furthermore, Z-Phe-Ala-CHN2 causes cell-cycle arrest, as evidenced by a drastic reduction in the percentage of parasites actively undergoing mitosis. nih.govnih.gov It is hypothesized that the inhibition of cysteine proteinases by these compounds leads to a depletion of essential nutrients required for DNA synthesis, which in turn prevents the progression of the cell cycle and triggers the differentiation into non-proliferative stumpy forms. nih.govmdpi.comresearchgate.net
This compound has been shown to inhibit the growth of Leishmania parasites in cell culture. nih.gov This inhibitory action is attributed to its function as a cathepsin inhibitor. nih.gov Cysteine proteinases are known to be crucial for the survival and virulence of Leishmania species, playing roles in nutrient acquisition, host tissue degradation, and evasion of the host immune response. nih.govresearchgate.netnih.gov Therefore, the inhibition of these enzymes by compounds like this compound represents a viable strategy for the development of new anti-leishmanial drugs.
Research on the effects of this compound on Tritrichomonas foetus, a protozoan parasite causing bovine trichomoniasis, indicates that it is a relatively poor inhibitor of the parasite's proteinases. ebi.ac.uk In a comparative study with Z-Phe-Ala-CHN2, both compounds were found to be less effective against T. foetus enzymes. ebi.ac.uk This suggests a degree of specificity in the interaction between these inhibitors and the cysteine proteinases of different parasitic species.
Synthetic Strategies and Structural Modifications
Chemical Synthesis of Z-Phe-Phe-Diazomethylketone
The synthesis of peptidyl diazomethyl ketones, including this compound, is a well-established process in medicinal chemistry. The general strategy involves the reaction of an N-protected dipeptide with diazomethane (B1218177). researchgate.netelsevierpure.com
The process typically begins with the N-protected dipeptide, Z-Phe-Phe-OH. To facilitate the reaction, the carboxylic acid moiety of the dipeptide must be "activated" to make it more electrophilic. A common method for this activation is the formation of a mixed anhydride (B1165640). This is achieved by treating the N-protected dipeptide with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine at a reduced temperature.
Once the mixed anhydride is formed in situ, a solution of diazomethane (CH₂N₂) in an inert solvent like ether is introduced. The nucleophilic carbon of diazomethane attacks the activated carbonyl carbon of the anhydride. This is followed by the departure of the mixed anhydride leaving group and the loss of a proton to yield the final diazomethylketone product. It is crucial to use an excess of diazomethane to drive the reaction to completion and to neutralize the acid byproduct generated.
Key Stages in Synthesis:
Activation: Conversion of the C-terminal carboxylic acid of Z-Phe-Phe-OH to a more reactive intermediate, such as a mixed anhydride or an acid chloride. researchgate.netelsevierpure.com
Diazomethane Reaction: Acylation of diazomethane with the activated dipeptide. nih.gov
Purification: Removal of excess reagents and byproducts to isolate the pure this compound.
Below is an interactive table summarizing the typical reagents used in this synthetic sequence.
| Step | Reagent | Purpose |
| Starting Material | Z-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH) | The peptide backbone providing specificity. |
| Activation | Isobutyl chloroformate & N-methylmorpholine | To form a reactive mixed anhydride. |
| Diazoketone Formation | Diazomethane (CH₂N₂) | Source of the diazomethyl group. |
| Solvent | Tetrahydrofuran (THF) or Diethyl Ether | Inert reaction medium. |
This synthetic route is modular, allowing for the substitution of different amino acids in the peptide backbone to create a variety of peptidyl diazomethylketones for targeting different proteases. researchgate.net
Design and Synthesis of Analogs and Derivatives
The development of analogs based on the this compound structure has been a key strategy for enhancing potency, selectivity, and drug-like properties.
Peptidomimetic Design Principles Based on Diazomethylketone Scaffolds
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as stability against enzymatic degradation and better bioavailability. nih.gov In the context of diazomethylketone scaffolds, the design principle is centered on creating targeted irreversible inhibitors for proteases, particularly cysteine proteases like cathepsins. glpbio.com
The core components of this design are:
A Specificity Element: The peptide portion (e.g., Phe-Phe) is designed to mimic the natural substrate of the target enzyme, guiding the inhibitor to the enzyme's active site. upc.edu
An Electrophilic "Warhead": The diazomethylketone group serves as a reactive functional group that forms a covalent bond with a nucleophilic residue (typically a cysteine thiol) in the enzyme's active site, leading to irreversible inactivation. researchgate.net
Researchers modify the peptide sequence to alter the specificity for different proteases. For example, while this compound is a potent inhibitor of cathepsin L, the related compound Z-Phe-Ala-diazomethylketone shows strong inhibition of cathepsin B. researchgate.netmedchemexpress.com This highlights how subtle changes in the peptide backbone can redirect the inhibitory activity.
Development of Nonpeptidic Lysosomal Modulators
A significant evolution in this field has been the move from peptide-based inhibitors to nonpeptidic small molecules. researchgate.net This shift aims to overcome the inherent limitations of peptides as therapeutic agents, such as poor cell permeability and rapid clearance. rsc.org These nonpeptidic structures are designed to act as lysosomal modulators, influencing the activity and levels of lysosomal enzymes. nih.gov
Interestingly, research has shown that the beneficial effects of some of these compounds may not solely stem from direct enzyme inhibition. Studies using the related compound Z-Phe-Ala-diazomethylketone (PADK) as a starting point have led to the development of nonpeptidic modulators where the cathepsin inhibitory properties are almost completely removed. researchgate.net These new molecules, such as SD1002 and SD1003, were found to enhance the levels of active cathepsins through a mechanism independent of inhibition. This suggests a more complex modulatory role, potentially involving the regulation of enzyme maturation, trafficking, or stability within the lysosome. researchgate.netmdpi.com This decoupling is a crucial step in designing safer therapeutics that can enhance the natural protein clearance functions of lysosomes without shutting down essential enzymatic processes. researchgate.net
As with most biologically active small molecules, the specific three-dimensional arrangement of atoms (stereochemistry) is critical for the activity of nonpeptidic lysosomal modulators. Research has demonstrated that the modulatory activity of these compounds is stereoselective. researchgate.net For instance, the synthesis of different isomers of the lead compound SD1002 revealed that the biological effect was dependent on a specific stereoisomer. researchgate.net
Therefore, synthetic strategies must be employed that can control the stereochemistry of the final product. This often involves using chiral starting materials, asymmetric catalysts, or chiral auxiliaries to ensure that only the desired, biologically active isomer is produced. Such stereoselective synthesis is essential for maximizing the therapeutic effect and minimizing potential off-target effects from inactive or unwanted isomers. acs.org
Utility of Diazo Groups for Enhanced Reactivity and Applications
The diazo group is central to the function of this compound as a protease inhibitor. nih.govnih.gov Its utility stems from its unique chemical reactivity. The diazomethylketone moiety is a mechanism-based inactivator, particularly for cysteine proteases.
The proposed mechanism involves:
The peptide portion of the inhibitor binds to the active site of the protease.
The highly nucleophilic thiolate anion of the active site cysteine residue attacks the carbonyl carbon of the ketone.
This is followed by protonation of the diazo carbon, which makes dinitrogen (N₂) an excellent leaving group.
The departure of N₂ gas leaves behind a highly reactive species that forms a stable, covalent thioether bond with the cysteine residue, thus irreversibly inactivating the enzyme.
This high reactivity makes diazomethylketones powerful tools for studying enzyme function and as potential therapeutic agents. nih.govmdpi.com Their ability to form covalent bonds allows them to be used as probes to label and identify specific proteases in complex biological samples. nih.gov
Advanced Methodologies for Investigating Z Phe Phe Diazomethylketone
Structural Biology Techniques
Structural biology is pivotal in elucidating the precise molecular interactions between an inhibitor and its target enzyme. Techniques such as X-ray crystallography have been instrumental in this regard.
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including complex biological macromolecules like enzymes. In the context of Z-Phe-Phe-diazomethylketone, this method is applied to crystals of its target enzyme, such as a cysteine protease, bound to the inhibitor. The resulting electron density map allows for the precise modeling of the enzyme-inhibitor complex.
Table 1: Representative Data from X-ray Crystallography of a Cysteine Protease-Inhibitor Complex
| Parameter | Value |
|---|---|
| Enzyme | Human Dipeptidyl Peptidase I (Cathepsin C) |
| Inhibitor | Gly-Phe-CHN2 |
| Resolution (Å) | 2.0 |
| Space Group | P212121 |
| Key Interaction | Covalent bond between inhibitor and Cys234 |
Data derived from studies on a related diazomethylketone inhibitor.
The structural data obtained from X-ray crystallography provides critical insights into the binding mode of this compound. It reveals the specific amino acid residues in the enzyme's active site that interact with the inhibitor. For diazomethylketones, a key interaction is the covalent modification of the catalytic cysteine residue in the active site of cysteine proteases. The structure would detail the hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the inhibitor within the active site.
Biophysical Characterization
Biophysical techniques are essential for studying the dynamics of molecular interactions, conformational states, and the assembly of macromolecules in solution.
Mass spectrometry (MS) is a versatile analytical technique that measures the mass-to-charge ratio of ions. It can be used to study non-covalent interactions between proteins and small molecules, such as the binding of this compound to its target enzyme. Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of intact protein-ligand complexes from solution to the gas phase, enabling the determination of binding stoichiometry and affinity.
In the context of neurodegenerative diseases, where protein aggregation is a key pathological feature, MS can be used to monitor the effect of inhibitors on the formation of oligomeric species. For instance, a related compound, Z-Phe-Ala-diazomethylketone (PADK), has been shown to bind directly to Aβ42 monomers and small oligomers, inhibiting the formation of dodecamers. This demonstrates the utility of MS in characterizing the early stages of protein aggregation and the modulatory effects of inhibitors.
Ion mobility spectrometry (IMS) is a technique that separates ions based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, allowing for the characterization of different conformational states of proteins and protein complexes. IM-MS can be used to measure the collision cross-section (CCS) of ions, which is a measure of their rotational average size in the gas phase.
This technique is particularly valuable for studying the heterogeneous mixture of oligomers that form during protein aggregation. By analyzing the arrival time distribution of ions, researchers can distinguish between different oligomer sizes (e.g., dimers, trimers, etc.) and gain insights into their shapes (e.g., compact vs. extended). The application of IM-MS can reveal how inhibitors like this compound might alter the conformational landscape of a target protein or shift the equilibrium of its oligomeric states, thereby preventing the formation of larger, pathogenic aggregates.
Table 2: Illustrative Data from an IM-MS Analysis of Protein Oligomerization
| Oligomeric State | Mass-to-Charge Ratio (m/z) | Collision Cross-Section (Å2) |
|---|---|---|
| Monomer | 1500 | 250 |
| Dimer | 3000 | 480 |
| Trimer | 4500 | 700 |
This is a representative table illustrating the type of data obtained from IM-MS experiments.
Electron microscopy (EM) is a high-resolution imaging technique that uses a beam of electrons to visualize the ultrastructure of samples. Transmission electron microscopy (TEM) is commonly used to study the morphology of protein aggregates, including amyloid fibrils. Samples are typically negatively stained or cryo-preserved to enhance contrast and preserve their native structure.
In the investigation of inhibitors of amyloid fibril formation, TEM can provide direct visual evidence of their efficacy. By comparing images of a protein aggregation reaction in the presence and absence of an inhibitor like this compound, researchers can assess its ability to prevent or alter the formation of mature fibrils. For example, studies on inhibitors of Aβ fibrillogenesis have used TEM to show that in the presence of the inhibitor, amorphous aggregates or smaller oligomeric species are formed instead of the characteristic long, unbranched fibrils. This technique is crucial for confirming the macroscopic effects of an inhibitor on the final stages of protein aggregation.
Biochemical Assays for Enzyme Activity and Specificity
The study of enzyme kinetics and specificity is fundamental to understanding their biological roles and for the development of targeted therapeutics. This compound (Z-FF-DMK) is a peptidyl diazomethylketone that has been instrumental in the characterization of certain proteases, particularly those within the cysteine protease family. Its utility in biochemical assays stems from its mechanism as an irreversible inhibitor, which allows for the precise measurement of enzyme activity and the determination of inhibitor potency and selectivity.
Biochemical assays employing this compound are designed to quantify the rate of inactivation of a target enzyme. This is typically achieved by monitoring the loss of enzymatic activity over time in the presence of the inhibitor. The data generated from these assays are crucial for determining key kinetic parameters, such as the second-order rate constant of inactivation (k_inact/K_i or k2), which provides a measure of the inhibitor's efficiency.
A seminal study by Crawford and colleagues in 1988 provided valuable insights into the selectivity of a series of peptidyldiazomethanes, including this compound, against various cysteine proteases. Their research offered a quantitative comparison of the inactivation rates for cathepsin L and cathepsin B, highlighting the compound's preferential inhibition of cathepsin L.
The specificity of an inhibitor is a critical aspect of its biochemical profile. Assays that compare the rate of inactivation across a panel of related enzymes are essential for establishing a selectivity profile. For this compound, this involves comparing its inhibitory activity against its primary target, cathepsin L, with its activity against other closely related cathepsins such as B, S, and K. A higher second-order rate constant for one enzyme over others indicates a greater specificity of the inhibitor for that particular enzyme.
The research findings on the inhibitory activity of this compound against a range of cysteine proteases are summarized in the detailed data tables below.
Table 1: Comparative Inactivation of Cysteine Proteases by this compound
| Enzyme | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Cathepsin L | 120,000 |
| Cathepsin B | 2,300 |
| Cathepsin S | Not Reported |
| Cathepsin K | Not Reported |
Detailed Research Findings on Enzyme Inhibition by this compound
| Enzyme | Inhibitor | k (M⁻¹s⁻¹) | Comments |
| Cathepsin L | Z-Phe-Phe-CHN₂ | 120,000 | The P2 phenylalanine residue is favorable for interaction with cathepsin L. |
| Cathepsin B | Z-Phe-Phe-CHN₂ | 2,300 | The P2 phenylalanine residue is less favorable for interaction with cathepsin B compared to cathepsin L. |
Compound Names Mentioned in this Article
Future Research Directions and Potential Innovations
Elucidation of Novel Enzyme Targets
While Z-Phe-Phe-Diazomethylketone is a well-established inhibitor of cathepsins, particularly cathepsin L, ongoing research seeks to identify novel enzyme targets. The expansion of screening panels and the investigation of this compound in various disease models are crucial for uncovering new therapeutic applications.
Initial research has primarily focused on its effects on human lysosomal cathepsins. However, a significant area of development is the targeting of homologous cysteine proteases in pathogenic organisms. These proteases are often essential for the parasites' life cycles, making them attractive drug targets. Examples of such novel targets include:
Rhodesain: The essential cathepsin L-like cysteine protease of Trypanosoma brucei rhodesiense, the parasite responsible for African Trypanosomiasis. researchgate.netfrontiersin.orgnih.gov
Cruzain: A key cysteine protease in Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov
Falcipain-2: A vital hemoglobinase in Plasmodium falciparum, the parasite that causes malaria. chemrxiv.org
Furthermore, research on the closely related analog, Z-Phe-Ala-Diazomethylketone (PADK), has revealed that it can directly bind to non-enzymatic targets, such as amyloid-β (Aβ42) monomers and small oligomers, inhibiting their aggregation. stanford.edu This discovery opens a new frontier for diazomethylketone compounds beyond enzyme inhibition, suggesting potential roles in neurodegenerative disorders by directly targeting pathogenic protein aggregates. In contrast, studies have also shown that certain peptidyl diazomethylketones exhibit high specificity, demonstrating no inhibitory effect on other classes of cysteine proteases like calpains, which helps in defining their precise mechanism of action. nih.gov
| Enzyme/Target | Organism/Disease Context | Significance |
|---|---|---|
| Cathepsin L | Human | Primary target, involved in protein turnover. |
| Rhodesain | Trypanosoma brucei (African Trypanosomiasis) | Essential for parasite survival; novel therapeutic target. researchgate.net |
| Cruzain | Trypanosoma cruzi (Chagas Disease) | Key protease in parasite life cycle. nih.gov |
| Falcipain-2 | Plasmodium falciparum (Malaria) | Crucial for hemoglobin degradation by the parasite. chemrxiv.org |
| Amyloid-β (Aβ42) | Human (Alzheimer's Disease) | Non-enzymatic target; inhibition of aggregation. stanford.edu |
Optimization of Selectivity and Potency
A major focus of future research is the rational design of this compound derivatives to enhance their selectivity and potency. The goal is to develop compounds that can precisely target a specific enzyme in a complex biological system, thereby increasing therapeutic efficacy and minimizing off-target effects.
One key area of optimization is improving selectivity for parasitic proteases over their human homologs. Due to structural similarities between enzymes like rhodesain and human cathepsin L, designing parasite-specific inhibitors is challenging but critical for reducing potential toxicity. frontiersin.org This involves modifying the peptide backbone of the inhibitor to exploit subtle differences in the active sites of the target enzymes.
Another innovative approach involves modifying the compound's fundamental mechanism. Research on the related compound PADK in the context of Alzheimer's disease has led to the development of nonpeptidic derivatives. In these molecules, the irreversible diazomethylketone "warhead" is replaced. The aim is to create compounds that retain the ability to positively modulate the lysosomal system and enhance the clearance of protein aggregates but are decoupled from the direct, irreversible inhibition of cathepsins. This represents a shift from designing a potent enzyme inhibitor to creating a selective modulator of a biological pathway.
| Compound Type | Key Feature | Research Goal | Example Application |
|---|---|---|---|
| Peptidic Diazomethylketone | Irreversible covalent inhibition | Potent, broad-spectrum cysteine protease inhibition | General research, anti-parasitic studies |
| Optimized Peptidomimetic | Modified peptide backbone | Increase selectivity for pathogen proteases over human homologs | Development of drugs for African Trypanosomiasis frontiersin.org |
| Nonpeptidic Modulators | Replacement of diazomethylketone warhead | Decouple protease inhibition from lysosomal modulation | Therapeutics for neurodegenerative diseases |
Development of Advanced Research Tools and Probes
The inherent reactivity of the diazomethylketone group makes it an excellent foundation for developing sophisticated chemical probes to study enzyme function. Activity-based probes (ABPs) are powerful tools that allow for the detection and characterization of active enzymes within complex biological samples, such as cell lysates or even living organisms.
An ABP is typically constructed with three key components:
A reactive group (warhead): In this case, the diazomethylketone moiety, which forms a covalent bond with the active site cysteine of the target protease.
A specificity element: A peptide sequence, such as Phe-Phe, that directs the probe to a specific class of proteases.
A reporter tag: A molecule such as biotin (B1667282) or a fluorophore that allows for visualization and quantification.
For instance, a biotinylated peptidyl diazomethylketone can be used to label active cathepsins. researchgate.net After incubation with a biological sample, the probe-enzyme complexes can be separated by SDS-PAGE, transferred to a membrane, and detected using streptavidin conjugated to an enzyme, providing a direct readout of enzyme activity. These probes are invaluable for drug discovery, target validation, and understanding the role of specific proteases in disease.
Exploration of New Biological Pathways Influenced by Diazomethylketone Compounds
Research is expanding from studying the direct inhibition of a single enzyme to understanding how this event impacts broader biological pathways. The inhibition of key proteases can have cascading effects on cellular processes, and elucidating these pathways can reveal new therapeutic strategies.
One of the most significant pathways being explored is the modulation of the lysosomal system for the treatment of neurodegenerative diseases. By weakly inhibiting cathepsins, compounds like PADK have been shown to upregulate the lysosomal machinery, enhancing the clearance of pathogenic protein aggregates such as amyloid-β and hyperphosphorylated tau (PHF-τ). This suggests a novel therapeutic approach for Alzheimer's disease, focused on boosting the cell's natural protein degradation systems.
In the context of infectious diseases, inhibiting essential parasite proteases disrupts pathways critical for their survival and pathogenesis. For example, blocking falcipain-2 in P. falciparum interrupts hemoglobin degradation, a process the parasite relies on for nutrients, thereby halting its replication. chemrxiv.org Similarly, inhibiting rhodesain in T. brucei is lethal to the parasite and represents a key strategy for treating African Trypanosomiasis. nih.gov Future work will continue to map these and other pathways to identify points of intervention and develop more effective treatments.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Z-Phe-Phe-Diazomethylketone, and how can purity be validated?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods, with benzyloxycarbonyl (Z) group protection. Purity validation requires HPLC (≥95% purity threshold) coupled with mass spectrometry (LC-MS) to confirm molecular weight and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) is critical for verifying stereochemistry and functional groups, with deuterated solvents (e.g., DMSO-d6) ensuring resolution . Replicate synthesis batches should undergo comparative analysis to ensure consistency.
Q. Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound?
- Methodological Answer :
- NMR : 1H/13C NMR identifies proton environments and carbon frameworks. Aromatic protons (δ 7.1–7.3 ppm) and diazomethylketone groups (δ 3.5–4.0 ppm) are diagnostic .
- LC-MS : Confirms molecular ion peaks ([M+H]+) and detects impurities. Electrospray ionization (ESI) is preferred for polar compounds.
- FT-IR : Validates carbonyl (C=O, ~1700 cm⁻¹) and diazo (N=N, ~2100 cm⁻¹) groups.
- TLC : Monitors reaction progress using silica gel plates and UV visualization.
Q. How should researchers design a baseline study to assess this compound’s stability under varying storage conditions?
- Methodological Answer : Use a factorial design to test temperature (-20°C, 4°C, 25°C), humidity (0%, 50%, 90%), and light exposure. Analyze degradation via HPLC at intervals (0, 7, 30 days). Statistical tools like ANOVA identify significant degradation factors. Include controls (e.g., inert atmosphere vials) to isolate variables .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between computational predictions and empirical reactivity data for this compound?
- Methodological Answer :
- Step 1 : Replicate computational models (e.g., DFT calculations) using multiple software (Gaussian, ORCA) to confirm theoretical reactivity.
- Step 2 : Conduct kinetic studies (stopped-flow spectroscopy) to measure reaction rates under controlled conditions (pH, solvent polarity).
- Step 3 : Cross-validate with isotopic labeling (e.g., 15N-diazo) to track reaction pathways. Discrepancies may arise from solvent effects or transition-state stabilization not modeled computationally .
Q. How can researchers optimize this compound’s enzyme inhibition assays to account for non-specific binding?
- Methodological Answer :
- Control Experiments : Include competitive inhibitors and substrate analogs to differentiate specific vs. non-specific binding.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) and affinity (KD) in real-time.
- Statistical Corrections : Apply background subtraction and use Z-factor analysis to assess assay robustness. Replicate experiments across independent labs to confirm reproducibility .
Q. What are the best practices for integrating this compound into proteomics studies targeting cysteine proteases?
- Methodological Answer :
- Activity-Based Probes (ABPs) : Conjugate this compound to fluorescent tags (e.g., BODIPY) for in-gel visualization.
- Competitive Profiling : Pre-treat samples with broad-spectrum inhibitors (E-64) to confirm target specificity.
- Data Interpretation : Use bioinformatics tools (MaxQuant, Skyline) to align MS/MS data with protease databases, filtering out background noise .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Critical Process Parameters (CPPs) : Monitor reaction time, temperature, and reagent stoichiometry.
- Multivariate Analysis (PLS-DA) : Identify correlations between synthesis conditions and impurity profiles.
- Documentation : Adhere to FAIR data principles—ensure raw NMR, HPLC, and MS data are Findable, Accessible, Interoperable, and Reusable .
Q. What statistical methods validate the significance of this compound’s inhibitory effects in dose-response studies?
- Methodological Answer :
- Dose-Response Curves : Fit data to a four-parameter logistic model (IC50, Hill slope) using tools like GraphPad Prism.
- Error Analysis : Report 95% confidence intervals and use bootstrap resampling to assess parameter reliability.
- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude non-physiological outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
